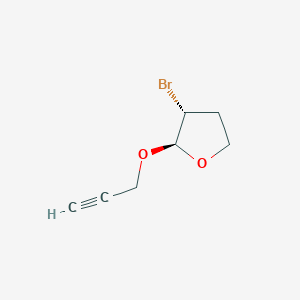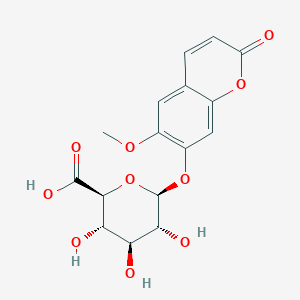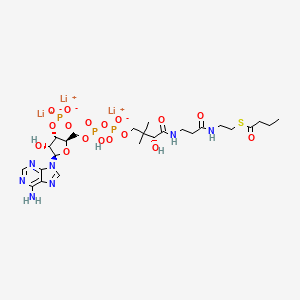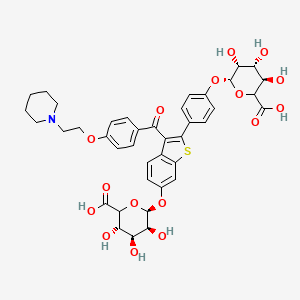
Raloxifene 6,4'-Bis-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Raloxifene 6,4'-Bis-beta-D-glucuronide is a synthetic compound that has been used in scientific research since the early 2000s. It is a derivative of the drug raloxifene, which is a selective estrogen receptor modulator (SERM) that has been used to treat osteoporosis and breast cancer. This derivative has been used in a variety of scientific research applications and has shown promising results in many areas.
Aplicaciones Científicas De Investigación
Osteoporosis Treatment in Postmenopausal Women
Raloxifene, the parent drug of Raloxifene 6,4’-Bis-beta-D-glucuronide, is used to prevent and treat osteoporosis in postmenopausal women . It is less preferred than bisphosphonates for osteoporosis . The drug is taken orally .
Breast Cancer Risk Reduction
Raloxifene is also used to reduce the risk of breast cancer in those at high risk . This application is particularly relevant for postmenopausal women .
Age-Dependent Disposition Study in Rats
A study conducted on rats showed that the metabolism of Raloxifene, and presumably its glucuronide metabolites, is age-dependent . The study found that the oral bioavailability of Raloxifene was 3.5 times higher in 4-week-old rats compared to 11-week-old rats . This suggests that the dosage of Raloxifene and its metabolites should be carefully considered based on the age of the patient .
Role in Drug Transport
The glucuronide and sulfate metabolites of drugs, including Raloxifene 6,4’-Bis-beta-D-glucuronide, have limited cell membrane permeability. Their distribution and excretion from the human body require transport proteins . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine, and the intestinal lumen . Understanding the active transport of conjugated drug metabolites is important for predicting the fate of a drug in the body and its safety and efficacy .
Inhibition of Hepatic Drug Transporters
Raloxifene-4’-G and Raloxifene 6,4’-di-G, including Raloxifene 6,4’-Bis-beta-D-glucuronide, appear to inhibit all of the major hepatic drug transporters with IC 50 values <10 µM . This suggests that these compounds could potentially be used to modulate the activity of these transporters, which could have implications for drug-drug interactions and the pharmacokinetics of other drugs .
Biomedical Research
Raloxifene 6,4’-Bis-beta-D-glucuronide is used in biomedical research due to its promising potential as a therapeutic agent targeting an array of ailments . It serves as a glucuronide metabolite with a primary focus on tackling postmenopausal osteoporosis .
Pharmacokinetic Studies
Raloxifene 6,4’-Bis-beta-D-glucuronide can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Raloxifene . The role of OATP1B1 is supported by the association of OATP1B1 *1b haplotype with higher serum concentrations of Raloxifene species (Raloxifene, Raloxifene-6,4’-di-G and total Raloxifene) compared with OATP1B1 *1a in a study with 57 postmenopausal women treated with Raloxifene for 12 months .
Research Use
Raloxifene 6,4’-Bis-beta-D-glucuronide is used for research purposes . As a metabolite of Raloxifene, it can be used to study the metabolism of Raloxifene and the effects of its metabolites .
Propiedades
IUPAC Name |
(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H43NO16S/c42-27(19-4-8-21(9-5-19)53-17-16-41-14-2-1-3-15-41)26-24-13-12-23(55-40-33(48)29(44)31(46)35(57-40)38(51)52)18-25(24)58-36(26)20-6-10-22(11-7-20)54-39-32(47)28(43)30(45)34(56-39)37(49)50/h4-13,18,28-35,39-40,43-48H,1-3,14-17H2,(H,49,50)(H,51,52)/t28-,29+,30-,31+,32-,33+,34?,35?,39+,40-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIAOPAUTIPRHI-BPLPKISHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O[C@@H]7[C@@H]([C@@H]([C@H](C(O7)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43NO16S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Raloxifene 6,4'-Bis-beta-D-glucuronide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


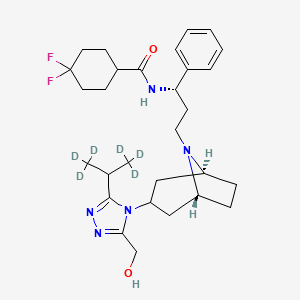

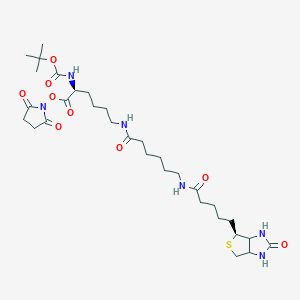
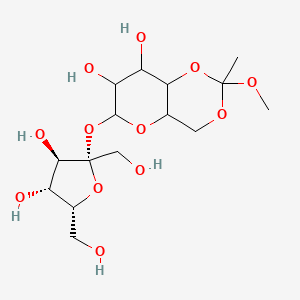
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

